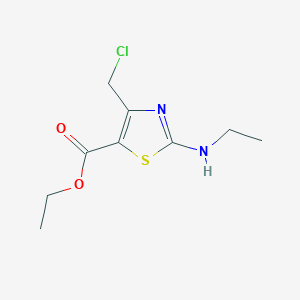

Ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This compound can be synthesized through various methods. One common approach involves the esterification of levulinic acid (LA) in the presence of ethanol . Additionally, the acid-catalyzed ethanolysis reaction can be carried out on a variety of biomass-derived substrates, including furfuryl alcohol (FAL) , chloromethyl furfural , monosaccharides , polysaccharides , and lignocellulosic biomass .

Molecular Structure Analysis

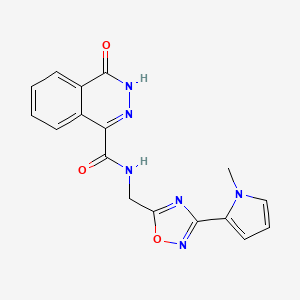

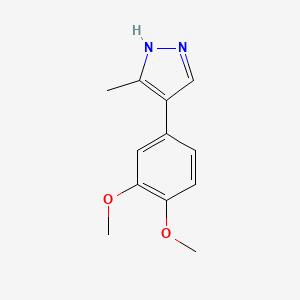

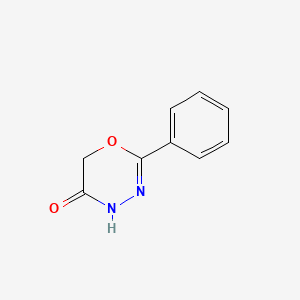

The molecular structure of Ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate consists of a thiazole ring with an ethylamino group and a chloromethyl group attached. The presence of the carboxylate group indicates its acidic nature. Quantum chemical calculations and spectroscopic techniques provide insights into its geometry and vibrational properties .

Chemical Reactions Analysis

The compound can undergo various reactions, including esterification, nucleophilic substitution, and acid-catalyzed ethanolysis. For instance, during the ethanolysis of furfuryl alcohol , side products like diethyl ether (DEE) and ethoxymethylfuran (EMF) may influence the selectivity of the desired product, ethyl levulinate (EL) .

Physical And Chemical Properties Analysis

Scientific Research Applications

Chemical Synthesis and Mechanism

The compound has been involved in studies related to chemical synthesis and reaction mechanisms. For instance, Ledenyova et al. (2018) studied the reaction of a similar compound, ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates, with thiourea, involving an ANRORC rearrangement and N-formylation (Ledenyova et al., 2018).

Compound Synthesis

Tang Li-jua (2015) designed and synthesized a novel compound, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, by cyclization of thioamide with 2-chloroacetoacetate, indicating its potential in synthetic organic chemistry (Tang Li-jua, 2015).

Pharmacological Applications

Although you requested to exclude information related to drug use and dosage, it's notable that compounds structurally similar to Ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate have been explored for their pharmacological applications. For example, El-bayouki and Basyouni (1988) investigated new thiazolo[5,4-d]pyrimidines with molluscicidal properties (El-bayouki & Basyouni, 1988).

One-Pot Synthesis Methods

Yavari et al. (2009) described a one-pot synthesis of functionalized ethyl 1,3-thiazole-5-carboxylates, demonstrating the compound's utility in streamlined chemical synthesis processes (Yavari et al., 2009).

Chemical Transformations

Albreht et al. (2009) worked on the transformations of ethyl 4-[ 1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, which is structurally related, indicating the diverse chemical transformations these compounds can undergo (Albreht et al., 2009).

Mechanism of Action

The exact mechanism of action for Ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate depends on its intended application. As a fuel additive or a potential biomass-derived platform molecule, EL plays a crucial role. Understanding the catalyst structure, acidity, and key intermediates involved in its production from biorenewable resources is essential .

properties

IUPAC Name |

ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2S/c1-3-11-9-12-6(5-10)7(15-9)8(13)14-4-2/h3-5H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOPNTDYWBMHTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=C(S1)C(=O)OCC)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B2374390.png)

![(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B2374394.png)

![N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2374397.png)

![2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2374400.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2374402.png)

![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2374409.png)